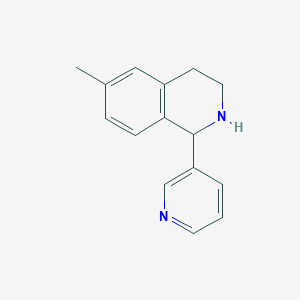

6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Description

6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a nitrogen-containing heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a methyl group at the 6-position and a pyridin-3-yl group at the 1-position. The tetrahydroisoquinoline scaffold is structurally analogous to natural alkaloids and synthetic derivatives with diverse biological activities, including neuropharmacological effects and enzyme modulation .

Properties

IUPAC Name |

6-methyl-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-11-4-5-14-12(9-11)6-8-17-15(14)13-3-2-7-16-10-13/h2-5,7,9-10,15,17H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBZJBXAUXQXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(NCC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the pyridinyl group or the tetrahydroisoquinoline core.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Pharmacological Applications

Dopamine Receptor Modulation

One of the primary applications of 6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is in the modulation of dopamine receptors. Research indicates that derivatives of tetrahydroisoquinolines can act as D1 positive allosteric modulators, which are beneficial in treating disorders linked to dopamine dysregulation, such as Parkinson's disease and schizophrenia. These compounds enhance the efficacy of dopamine at the D1 receptor level without directly activating the receptor themselves .

Neuroprotective Effects

Studies have shown that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance, they have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant for neurodegenerative diseases where oxidative damage is a contributing factor .

Synthesis and Chemical Applications

Synthetic Intermediates

This compound serves as a synthetic intermediate in organic chemistry. Its unique structure allows chemists to use it as a building block for synthesizing more complex molecules. Recent advancements in synthetic methodologies have highlighted its utility in C–H bond functionalization reactions, enabling the development of novel compounds with desired pharmacological properties .

Alkynylation Reactions

The compound has also been involved in alkynylation reactions through photocatalytic methods. These reactions facilitate the introduction of alkynyl groups into the tetrahydroisoquinoline framework, leading to derivatives that may possess enhanced biological activity .

Case Study: Neuroprotective Properties

A study published in a peer-reviewed journal demonstrated that a specific derivative of tetrahydroisoquinoline exhibited significant neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. The results indicated that this compound reduced cell death by modulating intracellular calcium levels and enhancing antioxidant defenses .

Case Study: D1 Receptor Modulation

Another research project focused on evaluating the effects of this compound on D1 receptor activity. The findings revealed that this compound could enhance cAMP production in neurons expressing D1 receptors, suggesting its potential as a therapeutic agent for cognitive enhancement and mood regulation .

Comparative Data Table

Mechanism of Action

The mechanism of action of 6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 6-methyl group in the target compound may confer steric and electronic effects distinct from 6,7-dimethoxy or 6-sulfonyl derivatives.

- 1-Pyridin-3-yl vs. 1-Methyl/Phenyl : The pyridinyl group introduces aromatic nitrogen, enabling hydrogen bonding or π-π interactions absent in alkyl or phenyl substituents. This could modulate receptor affinity or metabolic stability .

Pharmacological and Neurotoxicological Comparisons

Neurotoxicity Mechanisms:

- N-Methylated Derivatives: N-methyl-1,2,3,4-tetrahydroisoquinoline is oxidized by MAO to neurotoxic isoquinolinium ions, mimicking MPTP-induced Parkinsonism . In contrast, non-methylated derivatives (e.g., 6-methyl-1-pyridinyl) may lack this pathway unless metabolized in vivo.

- Dopaminergic Effects: 1-Methyl-3,4-dihydroisoquinoline derivatives exhibit pressor responses and MAO inhibition, while hydroxy-substituted analogues (e.g., 6,7-dihydroxy) show reduced toxicity .

Enzyme Inhibition:

Key Insights :

- Yield Challenges: Low yields (e.g., 31% for 13n) highlight synthetic complexity of multi-substituted tetrahydroisoquinolines . The 6-methyl-pyridinyl derivative may require optimized catalysts (e.g., PPA/SiO₂) for efficient synthesis .

- Thermal Stability : High decomposition temperatures (e.g., >220°C for 13n) suggest thermal robustness, advantageous for pharmaceutical formulation .

Biological Activity

6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 198.26 g/mol. Its structure features a tetrahydroisoquinoline core substituted with a methyl group and a pyridine ring.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinolines exhibit significant antimicrobial properties. For instance, certain derivatives showed activity against various bacterial strains including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, indicating comparable efficacy to standard antibiotics like ceftriaxone .

2. Anti-inflammatory Activity

Inflammation-related pathways such as IL-6 and TNF-α inhibition have been explored in relation to tetrahydroisoquinoline derivatives. Compounds derived from this scaffold demonstrated potent inhibition of these pro-inflammatory cytokines at concentrations as low as 10 µg/mL. Notably, some derivatives achieved more than 70% inhibition compared to conventional anti-inflammatory drugs .

3. Antituberculosis Activity

The potential of tetrahydroisoquinoline derivatives as antituberculosis agents has been investigated. These compounds showed promising results against various strains of Mycobacterium tuberculosis, with specific derivatives exhibiting higher activity than traditional treatments .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Receptor Interaction : Its structure allows it to bind effectively to receptors associated with inflammation and microbial resistance mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by Roxana et al. synthesized several tetrahydroisoquinoline derivatives and evaluated their antimicrobial properties against standard bacterial strains. The results indicated that the most potent derivative exhibited an inhibition zone diameter comparable to that of ceftriaxone .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory markers, compounds derived from tetrahydroisoquinolines were tested for their ability to inhibit TNF-α and IL-6. The results showed that certain derivatives significantly reduced these markers in vitro, suggesting their potential as therapeutic agents in inflammatory diseases .

Q & A

Q. What are the most reliable synthetic routes for 6-methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?

A two-step approach is commonly employed:

- Step 1 : Condensation of pyridine-3-carboxaldehyde with a β-phenylethylamine derivative under acidic conditions to form the tetrahydroisoquinoline core.

- Step 2 : Methylation at the 6-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Optimization involves solvent selection (e.g., ethanol or acetonitrile for reflux), temperature control (60–80°C), and catalyst screening (e.g., piperidine for accelerating cyclization) . Purity can be enhanced via recrystallization from methanol or column chromatography.

Q. How can structural characterization of this compound be systematically validated?

Use a combination of:

- NMR spectroscopy : Compare ¹H and ¹³C NMR shifts with predicted spectra (e.g., pyridinyl protons at δ 8.3–8.5 ppm, tetrahydroisoquinoline methyl at δ 2.4 ppm).

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 225.1).

- HPLC-UV : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- LC-MS/MS : Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

- Calibration curves : Prepare in relevant matrices (e.g., plasma or cell lysate) with deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How does the alkyl chain length at the 1-position influence biological activity in tetrahydroisoquinoline derivatives?

A systematic SAR study should:

- Synthesize derivatives with varying alkyl chains (C1–C17).

- Test cytotoxicity (e.g., IC₅₀ via MTT assay) and antimicrobial activity (e.g., MIC against S. aureus and E. coli).

- Analyze trends: Shorter chains (C1–C4) may enhance membrane permeability, while longer chains (C6–C17) could improve target binding via hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound?

- Standardize assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and culture conditions (e.g., 10% FBS, 37°C).

- Control solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity.

- Validate with orthogonal methods : Compare MTT results with ATP-based luminescence assays .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

Q. What advanced synthetic modifications can enhance metabolic stability?

- Introduce electron-withdrawing groups : Fluorine at the 7-position to reduce CYP450-mediated oxidation.

- Deuterium substitution : Replace methyl hydrogens with deuterium to prolong half-life (isotope effect).

- Prodrug design : Mask the amine as a carbamate for improved oral bioavailability .

Q. How do stereochemical variations at chiral centers affect pharmacological activity?

- Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate R/S isomers.

- Biological testing : Compare IC₅₀ values for each enantiomer in target assays (e.g., ≥10-fold difference indicates stereospecificity).

- X-ray crystallography : Resolve binding modes to explain activity differences .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis (>10 g)?

- Optimize workup : Replace column chromatography with pH-dependent liquid-liquid extraction (e.g., adjust to pH 9–10 for amine precipitation).

- Scale crystallization : Use anti-solvent addition (e.g., water in ethanol) to improve crystal yield .

Q. What strategies mitigate off-target effects in in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.